(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine
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Overview
Description
(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine is an organic compound characterized by the presence of naphthalene and phenyl groups substituted with butoxy groups. This compound belongs to the class of imines, which are compounds containing a carbon-nitrogen double bond. The (E)-configuration indicates that the substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux.
Starting Materials: 4-Butoxynaphthaldehyde and 4-Butoxyaniline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol. A catalyst like acetic acid or a Lewis acid may be used to facilitate the reaction.
Procedure: The aldehyde and amine are mixed in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction can convert the imine group to an amine.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalenes or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: May serve as a precursor for pharmaceutical compounds or as a ligand in drug design.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine would depend on its specific application. Generally, the compound may interact with molecular targets through hydrogen bonding, π-π interactions, or hydrophobic interactions. These interactions can influence biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxynaphthalen-1-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with methoxy groups instead of butoxy groups.
(E)-1-(4-Ethoxynaphthalen-1-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure but with ethoxy groups.
(E)-1-(4-Propoxynaphthalen-1-yl)-N-(4-propoxyphenyl)methanimine: Similar structure but with propoxy groups.
Uniqueness
(E)-1-(4-Butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
63057-95-4 |
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Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)-N-(4-butoxyphenyl)methanimine |
InChI |
InChI=1S/C25H29NO2/c1-3-5-17-27-22-14-12-21(13-15-22)26-19-20-11-16-25(28-18-6-4-2)24-10-8-7-9-23(20)24/h7-16,19H,3-6,17-18H2,1-2H3 |
InChI Key |
ADHBJKWACYOGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OCCCC |
Origin of Product |
United States |
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